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molecular formula C9H10ClNO2 B8675588 phenyl N-(2-chloroethyl)carbamate

phenyl N-(2-chloroethyl)carbamate

Cat. No. B8675588
M. Wt: 199.63 g/mol
InChI Key: OQEWMPDHUJWKJA-UHFFFAOYSA-N
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Patent
US08372981B2

Procedure details

2-Chloroethylaminehydrochloride (5.8 g, 50 mmol) was used for reaction in the same manner as Production Example 310-1, purification was performed by silica gel column chromatography (hexane/ethyl acetate system), the obtained crystals were suspended in diethyl ether/hexane, and the crystals were filtered out, washed with hexane and dried by aspiration to obtain the title compound (6.088 g, 30.49 mmol, 60.99%) as colorless crystals.
Quantity
5.8 g
Type
reactant
Reaction Step One
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
diethyl ether hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
60.99%

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][CH2:3][CH2:4][NH2:5].[CH3:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11].[C:12]([O:15]CC)(=[O:14])C>C(OCC)C.CCCCCC>[Cl:2][CH2:3][CH2:4][NH:5][C:12](=[O:14])[O:15][C:8]1[CH:7]=[CH:6][CH:11]=[CH:10][CH:9]=1 |f:0.1,2.3,4.5|

Inputs

Step One
Name
Quantity
5.8 g
Type
reactant
Smiles
Cl.ClCCN
Step Two
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC.C(C)(=O)OCC
Step Three
Name
diethyl ether hexane
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC.CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the crystals were filtered out
WASH
Type
WASH
Details
washed with hexane
CUSTOM
Type
CUSTOM
Details
dried by aspiration

Outcomes

Product
Name
Type
product
Smiles
ClCCNC(OC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 30.49 mmol
AMOUNT: MASS 6.088 g
YIELD: PERCENTYIELD 60.99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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